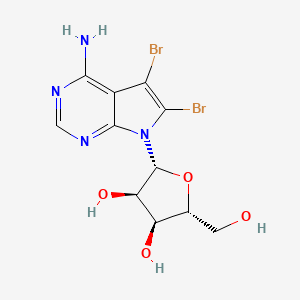

5,6-Dibromotubercidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

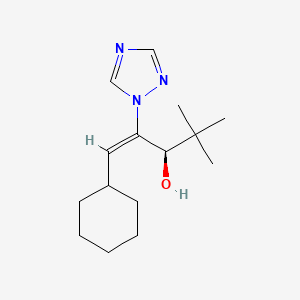

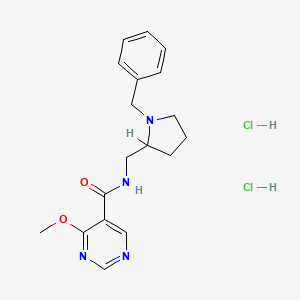

5,6-Dibromotubercidin is a halogenated derivative of tubercidin, an adenosine analog known for its potent biological activities. Tubercidin itself is a nucleoside antibiotic produced by the bacterium Streptomyces tubercidicus. The addition of bromine atoms at the 5 and 6 positions of the tubercidin molecule enhances its biological properties, making this compound a compound of significant interest in scientific research .

Méthodes De Préparation

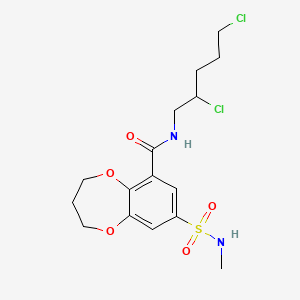

5,6-Dibromotubercidin can be synthesized through the halogenation of tubercidin using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of either 5-bromotubercidin or 6-bromotubercidin, with this compound being formed in minor amounts under both conditions

Analyse Des Réactions Chimiques

5,6-Dibromotubercidin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: N-bromosuccinimide (NBS) in DMF is commonly used for the bromination of tubercidin.

Applications De Recherche Scientifique

5,6-Dibromotubercidin has several applications in scientific research:

Chemistry: It serves as a model compound for studying halogenation reactions and the effects of halogen substitution on nucleosides.

Biology: The compound is used to investigate the mechanisms of RNA synthesis inhibition and the role of halogenated nucleosides in cellular processes.

Mécanisme D'action

5,6-Dibromotubercidin exerts its effects by inhibiting RNA synthesis. The bromine atoms enhance the compound’s ability to interfere with the function of RNA polymerase, thereby blocking the transcription process. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

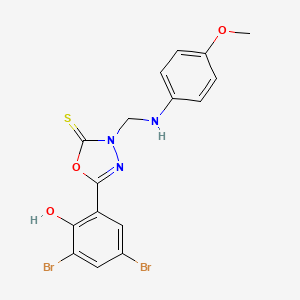

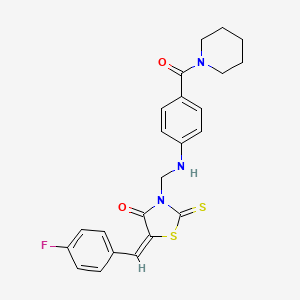

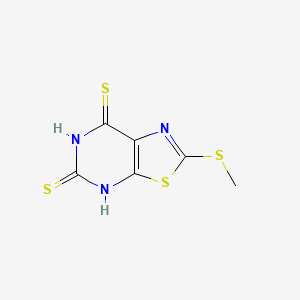

5,6-Dibromotubercidin can be compared with other halogenated derivatives of tubercidin, such as:

5-Bromotubercidin: A single bromine atom at the 5 position, known for its reversible inhibition of RNA synthesis.

6-Bromotubercidin: A single bromine atom at the 6 position, with similar but distinct biological activities.

5,6-Dichlorotubercidin: Chlorine atoms at the 5 and 6 positions, which also inhibit RNA synthesis but with different potency and selectivity.

The uniqueness of this compound lies in its dual bromination, which enhances its biological activity and makes it a valuable tool for studying the effects of halogenation on nucleosides.

Propriétés

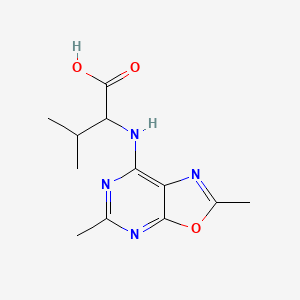

Numéro CAS |

78000-55-2 |

|---|---|

Formule moléculaire |

C11H12Br2N4O4 |

Poids moléculaire |

424.05 g/mol |

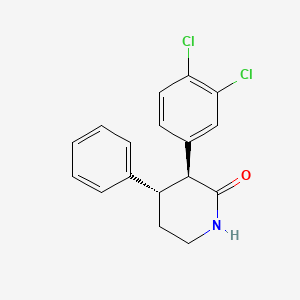

Nom IUPAC |

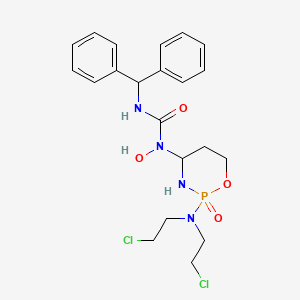

(2R,3R,4S,5R)-2-(4-amino-5,6-dibromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H12Br2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1 |

Clé InChI |

ATBZHTMJKTZNPL-BBBNYMBOSA-N |

SMILES isomérique |

C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)Br)N |

SMILES canonique |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)Br)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.